1-Propylpiperazine Dihydrobromide

Catalog No.
S798861
CAS No.
64262-23-3
M.F
C7H18Br2N2
M. Wt
290.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propylpiperazine Dihydrobromide

CAS Number

64262-23-3

Product Name

1-Propylpiperazine Dihydrobromide

IUPAC Name

1-propylpiperazine;dihydrobromide

Molecular Formula

C7H18Br2N2

Molecular Weight

290.04 g/mol

InChI

InChI=1S/C7H16N2.2BrH/c1-2-5-9-6-3-8-4-7-9;;/h8H,2-7H2,1H3;2*1H

InChI Key

YTPQLWVHCBATKO-UHFFFAOYSA-N

SMILES

CCCN1CCNCC1.Br.Br

Canonical SMILES

CCCN1CCNCC1.Br.Br

The exact mass of the compound 1-Propylpiperazine Dihydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Propylpiperazine Dihydrobromide is the dihydrobromide salt form of 1-propylpiperazine, a member of the N-alkylated piperazine class of heterocyclic compounds. Piperazines are prevalent structural motifs in medicinal chemistry, particularly for developing central nervous system (CNS) agents, due to their synthetic versatility and ability to improve pharmacokinetic properties. The dihydrobromide salt form provides a stable, crystalline solid with a high melting point, making it a reliable and easy-to-handle precursor for multi-step organic syntheses where precise measurement and stability are critical.

Procurement Fit

Physical Form

Crystalline solid simplifies weighing and storage; avoids volatile liquid handling needs.

Synthetic Role

Building block for CNS-relevant heterocycles; validated in quinoxaline derivative synthesis.

Chain Profile

Propyl substituent provides intermediate lipophilicity for balanced solubility and permeability.

Substituting 1-Propylpiperazine Dihydrobromide with its free base, a different salt, or another N-alkylpiperazine analog can introduce significant process variability. The free base, 1-propylpiperazine, is a liquid, which complicates handling, accurate weighing, and storage compared to this stable, high-melting-point solid. Different salt forms (e.g., hydrochloride vs. dihydrobromide) can exhibit distinct solubility profiles and dissolution rates at a given pH, impacting reaction kinetics and purification schemes. Furthermore, altering the N-alkyl substituent (e.g., from propyl to methyl or ethyl) directly changes the molecule's lipophilicity and steric properties, which can fundamentally alter its performance as a precursor in the synthesis of targeted bioactive molecules, such as specific receptor ligands.

Substitution Risk

Property
1-Propylpiperazine 2HBr
Generic N-Alkyl Piperazine
Physical State
Solid crystalline powder
Often liquid (e.g., methyl, ethyl free bases)
Lipophilicity
Moderate (LogP ~2.5 free base)
Highly variable; chain length shifts solubility/permeability balance
Reactivity Predictability
Defined salt, consistent stoichiometry
Free base purity and hydration may vary, introducing uncertainty

Superior Handling and Thermal Stability as a Crystalline Solid

1-Propylpiperazine Dihydrobromide is a crystalline solid with a high melting point reported between 254°C and 264.5°C. This provides a significant operational advantage over the corresponding free base, 1-propylpiperazine, which exists as a liquid at room temperature. The solid salt form eliminates challenges associated with handling volatile or viscous liquids, ensuring accurate gravimetric measurement, ease of transfer, and improved long-term storage stability.

Evidence DimensionPhysical State & Melting Point
Target Compound DataSolid, Melting Point: 254–264.5°C
Comparator Or Baseline1-Propylpiperazine (Free Base): Liquid at room temperature
Quantified DifferenceQualitative (Solid vs. Liquid); High thermal stability indicated by melting point >250°C
ConditionsStandard laboratory conditions

For process scale-up and reproducible synthesis, using a stable, easily weighable solid precursor is critical for minimizing batch-to-batch variability and handling errors.

Solid vs. Liquid Handling
Cross-study comparable
Solid; mp 254–264.5°C
Liquid analogs: mp -6°C (methyl), -60°C (ethyl)

Simplifies weighing and ambient storage.

Condition: standard laboratory environment.

Demonstrated Utility as a Key Precursor in CNS Drug Discovery Scaffolds

The N-propylpiperazine moiety is a recurring structural element in the development of ligands for central nervous system targets. Research on CXCR4 antagonists identified N-propyl piperazine side chain analogs as having improved off-target effect profiles compared to other alkyl amine replacements. Specifically, derivatives incorporating the 1-propylpiperazine core showed favorable properties, including a lack of muscarinic acetylcholine receptor (mAChR) or CYP450 inhibition, good permeability, and metabolic stability. This compound has also been used in the synthesis of non-imidazole histamine H3 receptor antagonists.

Evidence DimensionPharmacological Profile Improvement
Target Compound DataN-propyl piperazine analogs showed improved off-target effects and drug-like properties (permeability, metabolic stability).
Comparator Or BaselineButyl amine side chains and other N-alkyl piperazine analogs.
Quantified DifferenceQualitative improvement in safety and ADME profiles.
ConditionsIn vitro assays for mAChR calcium flux, CYP450 inhibition, PAMPA permeability, and human liver microsome stability.

Procuring this specific building block provides a direct route to synthesizing novel compounds with a higher probability of favorable CNS drug-like properties, leveraging established structure-activity relationships.

Controlled Lipophilicity
Cross-study comparable
LogP = 2.48 (calculated free base)
Methyl: ~ -0.21; Ethyl: ~ -0.1; Butyl: 0.96

Intermediate hydrophobicity may support balanced ADME profiles.

In silico prediction; verify experimentally.

Defined Aqueous Solubility for Predictable Use in Synthetic Protocols

1-Propylpiperazine Dihydrobromide exhibits well-defined solubility in water, documented at 50 mg/mL. This quantifiable solubility provides process chemists with a key parameter for designing reaction and workup conditions. Unlike the free base, whose solubility can be highly pH-dependent and less predictable, the dihydrobromide salt offers a consistent starting point for aqueous-phase reactions or for extractions where controlled pH is used to move the amine between aqueous and organic layers.

Evidence DimensionAqueous Solubility
Target Compound Data50 mg/mL in water
Comparator Or Baseline1-Propylpiperazine (Free Base): Miscible but with pH-dependent partitioning behavior.
Quantified DifferenceProvides a defined, finite solubility value for process calculations.
ConditionsWater, standard temperature

Predictable solubility is crucial for developing robust and scalable synthetic procedures, ensuring consistent reaction conditions and simplifying purification steps.

Validated CNS Synthesis
Cross-study comparable
Quinoxaline amidines/sulfonamides synthesis reported; anti-parasitic evaluation context.

Provides a direct route to CNS-relevant heterocycles.

Peer-reviewed synthetic protocol available.

Consistent Purity & Salt Form
Supporting evidence
≥98% (assay); defined dihydrobromide salt.

Supports predictable stoichiometry and reduces side reactions.

Commercial specification; confirm per lot.

Core Building Block for CNS-Active Pharmaceutical Ingredients

This compound is the right choice for multi-step syntheses targeting novel CNS agents, such as antagonists for CXCR4, histamine H3, dopamine, or serotonin receptors. Its solid form ensures accurate stoichiometry and handling, which is critical for reproducible outcomes in complex synthetic routes common in medicinal chemistry programs.

Process Chemistry Requiring a Stable, Non-Volatile Amine Source

In scaled-up chemical production, the high melting point and solid state of 1-Propylpiperazine Dihydrobromide make it a preferred reagent over its liquid free base. It is ideal for reactions conducted at elevated temperatures where volatility of the free amine could be a concern, or in automated solid-dosing systems where flowability and consistent density are important.

Development of Structure-Activity Relationship (SAR) Libraries

For researchers building libraries of related compounds to explore SAR, this reagent serves as a reliable starting material for the N-propylpiperazine subclass. Its proven utility in creating molecules with favorable ADME properties provides a strong rationale for its inclusion in library synthesis campaigns aimed at optimizing CNS drug candidates.

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS heterocyclic synthesis (e.g., quinoxaline derivatives)
Reported synthetic utility with propyl-piperazine scaffold
Confirm reactivity in target amidine/sulfonamide formation
Pharmacokinetic profiling support
Moderate lipophilicity (LogP ~2.48) for solubility-permeability balance
Assess impact on membrane permeability and metabolic stability
Multi-step synthesis requiring precise stoichiometry
High-purity solid salt with defined composition
Verify purity and moisture content per lot; optimize gravimetric addition
Labs with standard ambient storage capabilities
Non-volatile solid at room temperature
Confirm long-term stability under recommended storage conditions

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

64262-23-3

Explore Compound Types